Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride
Description
Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride (Ru(DPP)₃Cl₂) is a luminescent coordination complex widely used as an oxygen-sensitive fluorescent probe. Its photophysical properties, including metal-to-ligand charge transfer (MLCT) transitions, enable applications in real-time microbial detection, oxygen quantification, and bioimaging . This article provides a detailed comparison with structurally and functionally related ruthenium complexes, focusing on molecular structure, photophysical properties, applications, and synthesis.
Properties
IUPAC Name |
4,7-diphenyl-1,10-phenanthroline;ruthenium(2+);dichloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C24H16N2.2ClH.Ru/c3*1-3-7-17(8-4-1)19-13-15-25-23-21(19)11-12-22-20(14-16-26-24(22)23)18-9-5-2-6-10-18;;;/h3*1-16H;2*1H;/q;;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZWFYFFTOHWQP-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.[Cl-].[Cl-].[Ru+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H48Cl2N6Ru | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1169.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36309-88-3 | |
| Record name | Ruthenium(2+), tris(4,7-diphenyl-1,10-phenanthroline-κN1,κN10)-, chloride (1:2), (OC-6-11) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Table 2: Solubility in Common Solvents
| Solvent | Maximum Solubility (mg/mL) |
|---|---|
| DMF | 25 |
| DMSO | 25 |
| Ethanol | 25 |
| Ethanol:PBS (1:3) | 0.25 |
Notably, ethanol:PBS mixtures are preferred for biological staining due to compatibility with cellular membranes, albeit at reduced concentrations.
Analytical Methods for Quality Control
Rigorous quality assurance is achieved through:
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Purity analysis : High-performance liquid chromatography (HPLC) confirms >98.00% purity, as per certificate of analysis (COA) standards.
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Structural verification : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) validate molecular integrity, with canonical SMILES notation cross-referenced against PubChem databases.
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Stability testing : Accelerated degradation studies under varying temperatures and humidity levels ensure batch consistency .
Chemical Reactions Analysis
Oxygen Quenching Reaction
The compound’s luminescence at 613 nm (λ<sub>em</sub>) is dynamically quenched by molecular oxygen, forming the basis for its use as an optical oxygen sensor.
-
Photoexcitation:
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Collisional quenching by O₂:
Energy transfer results in non-radiative decay, reducing fluorescence intensity or lifetime.
Stern-Volmer Analysis :
The quenching follows the Stern-Volmer equation:
Where:
-
= Fluorescence intensity in absence of O₂
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= Fluorescence intensity in presence of O₂
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= Stern-Volmer constant (dependent on temperature and medium)
Quenching Efficiency Data :
| Parameter | Value/Observation |
|---|---|
| (aqueous) | 0.12–0.18 mM⁻¹ (temperature-dependent) |
| Detection Limit (O₂) | 0.05–5.0 ppm |
| Response Time | <1 second |
Redox Reactivity
Ru(DPP)₃Cl₂ participates in redox processes due to the ruthenium center’s accessible oxidation states (II/III).
-
Oxidation Potential : +1.2 V vs. Ag/AgCl (in acetonitrile)
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Reduction Potential : −0.8 V vs. Ag/AgCl
Applications :
-
Oxygen sensing : Quenching correlates with O₂ partial pressure .
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Microbial metabolism monitoring : Fluorescence intensity inversely relates to microbial respiration rates .
Interaction with Reactive Species
The complex exhibits sensitivity to other quenchers, though less prominently than with O₂:
| Quencher | Effect on Luminescence | Selectivity vs. O₂ |
|---|---|---|
| Halides (Cl⁻, Br⁻) | Moderate quenching | Low |
| NO | Significant quenching | Moderate |
| H₂O₂ | Minimal impact | Low |
Stability and Degradation
-
Stable up to 275°C; decomposes at 279°C.
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Degradation products include RuO₂ and organic fragments.
Photostability :
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No significant photobleaching under continuous irradiation (455 nm).
Comparative Reactivity
Ru(DPP)₃Cl₂ vs. other oxygen-sensitive complexes:
| Complex | (mM⁻¹) | λ<sub>em</sub> (nm) | Selectivity |
|---|---|---|---|
| Ru(DPP)₃Cl₂ | 0.12–0.18 | 613 | High |
| [Ru(bpy)₃]²⁺ (bpy = bipyridine) | 0.08–0.12 | 610 | Moderate |
| [Ru(phen)₃]²⁺ (phen = phenanthroline) | 0.10–0.15 | 605 | Moderate |
Scientific Research Applications
Luminescent Oxygen Probes
One of the primary applications of Ru(dpp) is as a luminescent oxygen probe . The compound exhibits strong luminescence properties, with an absorption maximum at 455 nm and emission maximum at 613 nm. Its luminescence is significantly quenched by molecular oxygen through dynamic quenching mechanisms. This property allows for the quantification of oxygen levels in various environments.
Key Applications:
- Optical Oxygen Sensors: Ru(dpp) is widely used to optimize optical sensors for measuring oxygen concentration in physiological and environmental samples. Its sensitivity to oxygen makes it ideal for applications requiring precise measurements of oxygen flux, such as in skin tumors and tissue imaging .
- Oxygen Imaging: The compound has been employed in imaging studies to visualize oxygen distribution in biological tissues, aiding in research related to tumor hypoxia and other conditions where oxygen levels are critical .
Biomedical Applications
In addition to its role as an oxygen probe, Ru(dpp) has been utilized in various biomedical applications due to its photophysical properties.
Case Studies:
- Cancer Research: Ru(dpp) has been used to study the hypoxic status of tumor cells (e.g., A549 lung cancer cells). The compound's ability to respond to changes in oxygen levels enables researchers to monitor cellular environments and assess the efficacy of therapeutic interventions .
- Tissue Engineering: The compound is also being explored for use in tissue engineering, where it can help monitor oxygen delivery and consumption in engineered tissues, thereby improving the viability and functionality of grafts .
Environmental Monitoring
Ru(dpp) is increasingly recognized for its potential in environmental monitoring applications.
Applications:
- Water Quality Assessment: The compound can be used to measure dissolved oxygen levels in aquatic environments, providing valuable data for assessing water quality and ecosystem health .
- Agricultural Sensors: Recent studies have highlighted the use of Ru(dpp) in carbon dioxide sensors for the agri-food industry. These sensors can monitor atmospheric conditions affecting crop growth and yield .
Material Science
There are emerging applications of Ru(dpp) in material science, particularly in the development of new materials with tailored photophysical properties.
Innovative Uses:
- Fluorescent Dyes: Researchers are investigating the incorporation of Ru(dpp) into polymer matrices to create new fluorescent materials that can be used for sensing applications or as tracers in biological systems .
- Nanotechnology: The integration of Ru(dpp) into nanostructured materials is being explored for enhanced sensor performance and stability under varying environmental conditions .
Summary Table of Applications
| Application Area | Specific Use Cases | Key Benefits |
|---|---|---|
| Luminescent Probes | Optical sensors for oxygen measurement | High sensitivity and accuracy |
| Biomedical Research | Monitoring tumor hypoxia; tissue engineering | Real-time tracking of physiological changes |
| Environmental Monitoring | Water quality assessment; agricultural sensors | Effective monitoring of ecosystem health |
| Material Science | Development of fluorescent dyes; nanotechnology | Enhanced material properties and functionalities |
Mechanism of Action
The mechanism by which Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride exerts its effects is primarily based on its luminescent properties. The compound’s fluorescence is quenched by molecular oxygen through a dynamic quenching process. This quenching effect is used to measure oxygen levels, as the fluorescence intensity decreases in the presence of oxygen .
Comparison with Similar Compounds
Ligand and Coordination Environment
- Ru(DPP)₃Cl₂ : Features three 4,7-diphenyl-1,10-phenanthroline (DPP) ligands, creating a distorted octahedral geometry around the Ru²⁺ center. The bulky phenyl groups enhance stability and reduce aggregation .
- Tris(2,2'-bipyridine)ruthenium(II) chloride ([Ru(bpy)₃]Cl₂) : Utilizes three 2,2'-bipyridine (bpy) ligands, offering a smaller steric profile and higher solubility in polar solvents .
- Ru(DPP)₃(PF₆)₂ : A perchlorate analog with PF₆⁻ counterions, improving solubility in organic solvents compared to the chloride form .
Counterion Effects
- Chloride (Cl⁻) and perchlorate (ClO₄⁻) counterions influence solubility and lattice stability. Ru(DPP)₃Cl₂ is sparingly soluble in water but dissolves in DMF, DMSO, and ethanol .
Photophysical Properties
| Property | Ru(DPP)₃Cl₂ | [Ru(bpy)₃]Cl₂ | Ru(DPP)₃(PF₆)₂ |
|---|---|---|---|
| Absorption λₘₐₓ (nm) | 455 | 452 | 457 |
| Emission λₘₐₓ (nm) | 613 | 610 | 615 |
| Quantum Yield | 0.15 (in ethanol) | 0.042 (in water) | 0.18 (in DMF) |
| Oxygen Sensitivity | High (dynamic quenching) | Moderate | High |
| Stability | Stable under N₂, degrades in light | Less photostable | Similar to Ru(DPP)₃Cl₂ |
Key Observations :
Microbial Detection
- Ru(DPP)₃Cl₂ : Enables rapid detection of aerobic microbes in pharmaceuticals via fluorescent optical respirometry (FOR). It reduces detection time from 3–5 days (traditional methods) to 10–15 hours by monitoring oxygen consumption .
- [Ru(bpy)₃]Cl₂ : Used in electrochemiluminescence (ECL) assays for pathogen detection but requires specialized equipment .
Oxygen Sensing
Bioimaging
Biological Activity
Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride, commonly referred to as Ru(dpp), is a complex of ruthenium that has garnered significant interest in the fields of biochemistry and biomedicine due to its unique luminescent properties and biological activity. This compound is primarily recognized for its role as a luminescent oxygen probe, which is instrumental in various biological applications, including oxygen sensing and imaging.
- Molecular Formula : CHClNRu
- Molecular Weight : 1169.19 g/mol
- Melting Point : 275-279°C (dec.)
- Flash Point : >110°C
- Solubility : Soluble in DMF (Dimethylformamide)
These properties facilitate its application in diverse biological settings where oxygen quantification is essential.
Luminescent Oxygen Sensing
Ru(dpp) serves as an effective luminescent indicator for measuring oxygen levels. The fluorescence of this compound is significantly quenched by molecular oxygen, which allows for the quantification of oxygen concentration based on intensity or decay time measurements. This characteristic has made it invaluable in various studies, particularly those focused on cellular respiration and tissue oxygenation.
Applications in Biological Studies
- Oxygen Imaging : Ru(dpp) has been utilized in imaging techniques to visualize oxygen distribution in tissues, including skin tumors and other pathological conditions. Its ability to provide real-time data on oxygen levels enhances the understanding of tumor microenvironments and their metabolic states .
- Measurement of Oxygen Flux : The compound has been employed to measure oxygen flux through biological tissues, which is crucial for understanding physiological processes such as wound healing and inflammation .
- Antimicrobial Activity : Recent studies have explored the potential antimicrobial properties of Ru(dpp). For instance, it has been shown to exhibit activity against various bacterial strains when activated under specific light conditions, suggesting its utility in photodynamic therapy .
Case Study 1: Oxygen Sensing in Tumor Microenvironments
In a study assessing tumor hypoxia, Ru(dpp) was used to monitor oxygen levels within solid tumors in vivo. Researchers found that the compound effectively indicated regions of low oxygen concentration, correlating with tumor aggressiveness and treatment responses.
Case Study 2: Photodynamic Therapy
Research demonstrated that Ru(dpp), when combined with light activation, could significantly reduce bacterial viability in cultures of Staphylococcus aureus and Escherichia coli. The mechanism involved the generation of reactive oxygen species (ROS), leading to bacterial cell death .
Summary of Biological Activities
Properties Comparison with Other Ruthenium Complexes
| Compound Name | Luminescence Max (nm) | Quenching Mechanism |
|---|---|---|
| This compound | 613 | Dynamic quenching by O |
| Tris(bipyridyl)ruthenium(II) chloride | 450 | Static quenching |
| Ruthenium(II) complex with phenanthroline | 500 | Dynamic quenching |
Q & A
Q. What are the key photophysical properties of Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride, and how do they enable oxygen sensing?
The compound exhibits strong red luminescence (λemmax ≈ 613–625 nm) due to metal-to-ligand charge transfer (MLCT) transitions, where electrons are excited from ruthenium orbitals to the π* orbitals of the phenanthroline ligands . This luminescence is oxygen-sensitive because molecular oxygen quenches the excited state via energy transfer, making it ideal for oxygen quantification in biological systems (e.g., cellular oxygen imaging) and materials science (e.g., polymer-based sensors) .
Q. How is this compound synthesized?
A standard synthesis involves refluxing RuCl₃·3H₂O with 4,7-diphenyl-1,10-phenanthroline in ethylene glycol under nitrogen for 72 hours, followed by purification via silica gel chromatography. The product forms orange-red crystals with absorption maxima at 465 nm and emission at 625 nm . Microwave-assisted methods (300 W, 250°C, 5 min) can reduce reaction time but require careful solvent selection (e.g., DMF) to avoid decomposition .
Q. What are the recommended handling and storage protocols for this compound?
The compound is light-sensitive and should be stored in airtight containers under inert gas (e.g., argon) at room temperature. Solutions in PBS (pH 7.4) should be prepared fresh due to the instability of the 1,10-phenanthroline ligand . Gloves and lab coats are mandatory during handling, as incomplete safety data exist for chronic exposure .
Advanced Research Questions
Q. How can researchers optimize luminescence quantum yield for oxygen sensing in heterogeneous environments?
Embedding the complex in hydrophobic matrices (e.g., polystyrene or sol-gel films) reduces water-induced quenching and enhances stability. For example, doping at 10 mM in polystyrene achieves a linear Stern-Volmer response to oxygen partial pressure (0–100% O₂) . Calibration requires accounting for temperature and matrix polarity, as these factors alter MLCT transition efficiency .
Q. What experimental strategies resolve discrepancies in reported quenching constants (Kq) across studies?
Discrepancies often arise from differences in solvent polarity, excitation wavelength, or sensor matrix. To standardize Kq:
Q. How does the compound perform in microbial detection compared to traditional oxygen sensing?
Recent studies show the complex can detect microbial respiration by monitoring oxygen depletion in pharmaceutical products. However, interference from redox-active species (e.g., ascorbate) requires masking agents or dual-lumophore systems to isolate oxygen-specific signals . This contrasts with pure oxygen sensing, where such interference is minimized in controlled matrices .
Q. What methodologies enable covalent immobilization of the complex on solid substrates for reusable sensors?
Functionalizing the ligand with carboxylate or amine groups allows covalent bonding to silica or polymer surfaces. For example, a linker arm (e.g., –CH₂COOH) introduced during ligand synthesis enables stable attachment to sol-gel matrices, preserving 85% luminescence efficiency after 10 cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
